molecular formula C11H18N2O B12091076 3-ethoxy-N-(pyridin-2-ylmethyl)propan-1-amine

3-ethoxy-N-(pyridin-2-ylmethyl)propan-1-amine

Cat. No.: B12091076
M. Wt: 194.27 g/mol
InChI Key: DIPBGKMFTYRAAP-UHFFFAOYSA-N
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Description

3-ethoxy-N-(pyridin-2-ylmethyl)propan-1-amine is an organic compound that features a pyridine ring attached to an ethoxy group and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(pyridin-2-ylmethyl)propan-1-amine typically involves the reaction of pyridin-2-ylmethanol with 3-ethoxypropan-1-amine under specific conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions often include controlled temperature and solvent selection to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(pyridin-2-ylmethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-ethoxy-N-(pyridin-2-ylmethyl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(pyridin-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-ylmethyl)propan-2-amine: Similar structure but with a different position of the pyridine ring.

    (Pyridin-2-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine: Contains a tetrahydrofuran ring instead of an ethoxy group.

    (1-Methyl-2-pyridin-3-ylethyl)amine: Features a methyl group instead of an ethoxy group.

Uniqueness

3-ethoxy-N-(pyridin-2-ylmethyl)propan-1-amine is unique due to the presence of both an ethoxy group and a pyridine ring, which can confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

3-ethoxy-N-(pyridin-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C11H18N2O/c1-2-14-9-5-7-12-10-11-6-3-4-8-13-11/h3-4,6,8,12H,2,5,7,9-10H2,1H3

InChI Key

DIPBGKMFTYRAAP-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CC=CC=N1

Origin of Product

United States

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